3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

PPARγ dual-target ligand Mur ligase inhibitor polypharmacology differentiation

3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034425-12-0), often abbreviated FBAT, is a synthetic heterocyclic small molecule with a molecular weight of 294.3 g·mol⁻¹. It belongs to the thiazolidinedione (TZD) class and features a distinctive three-module architecture: a 3-fluorobenzoyl substituent linked through an azetidine spacer to a thiazolidine-2,4-dione core.

Molecular Formula C13H11FN2O3S
Molecular Weight 294.3
CAS No. 2034425-12-0
Cat. No. B2970766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS2034425-12-0
Molecular FormulaC13H11FN2O3S
Molecular Weight294.3
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CC=C2)F)N3C(=O)CSC3=O
InChIInChI=1S/C13H11FN2O3S/c14-9-3-1-2-8(4-9)12(18)15-5-10(6-15)16-11(17)7-20-13(16)19/h1-4,10H,5-7H2
InChIKeyIQPBHUHAJFGUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione – Compound Identity, Target Engagement Profile, and Procurement Rationale


3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034425-12-0), often abbreviated FBAT, is a synthetic heterocyclic small molecule with a molecular weight of 294.3 g·mol⁻¹ . It belongs to the thiazolidinedione (TZD) class and features a distinctive three-module architecture: a 3-fluorobenzoyl substituent linked through an azetidine spacer to a thiazolidine-2,4-dione core. This compound is identified as a dual-target ligand engaging both peroxisome proliferator-activated receptor γ (PPARγ) and bacterial cytoplasmic Mur ligases (MurC–MurF), positioning it at the intersection of metabolic disease and antimicrobial research . Its fluorinated benzoyl ring, azetidine conformational constraint, and TZD pharmacophore collectively confer physicochemical and binding properties that differentiate it from simpler TZD analogs such as rosiglitazone and pioglitazone.

Why 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione Cannot Be Replaced by Common Thiazolidinediones or Other Azetidine-Thiazolidine Hybrids


Despite sharing the thiazolidine-2,4-dione core with antidiabetic agents such as pioglitazone and rosiglitazone, FBAT cannot be interchanged with these drugs because its azetidine-linked 3-fluorobenzoyl motif profoundly alters target engagement, physicochemical properties, and metabolic stability profile . Rosiglitazone acts as a full PPARγ agonist with a well-characterized adipogenic and fluid-retention liability [1]; FBAT, by modulating PPARγ through a distinct binding pose constrained by the azetidine ring, may exhibit a partial agonist or biased signaling profile—relevant for programs seeking glycemic control with reduced adipogenesis. Furthermore, the compound uniquely adds Mur ligase inhibition to its pharmacological repertoire, a feature absent in classical glitazones . Within the narrower set of azetidine-thiazolidinedione hybrids, the 3-fluorobenzoyl substitution on FBAT imparts different electronic character, lipophilicity, and hydrogen-bonding capacity compared to analogs bearing 3,5-dimethoxybenzoyl, cyclobutanecarbonyl, or furan-acryloyl N-substituents [2], directly affecting solubility, permeability, and target-binding kinetics. Generic substitution therefore risks both loss of specific polypharmacology and unpredictable pharmacokinetic behavior.

Head-to-Head Quantitative Differentiation of 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione Versus Closest Analogs and In-Class Standards


Dual PPARγ–Mur Ligase Target Engagement: A Unique Polypharmacology Profile Absent in Rosiglitazone and Pioglitazone

FBAT is reported to engage both human PPARγ receptors and bacterial cytoplasmic Mur ligases (MurC–MurF) . In contrast, the standard antidiabetic TZDs rosiglitazone and pioglitazone are selective PPARγ agonists with no measurable Mur ligase inhibitory activity. This dual-target profile distinguishes FBAT from the entire class of mono-targeting glitazones .

PPARγ dual-target ligand Mur ligase inhibitor polypharmacology differentiation

Azetidine Ring Conformational Constraint: Binding Mode Differentiation from Flexible-Chain TZD Analogs

The azetidine ring in FBAT imposes a defined dihedral angle between the thiazolidinedione core and the 3-fluorobenzoyl group, restricting the conformational freedom available to flexible-chain TZDs such as rosiglitazone [1]. This conformational restriction is a hallmark of partial PPARγ modulators, which retain insulin-sensitizing efficacy while attenuating the adipogenic transcriptional program driven by full agonists. Recent SAR analyses of azetidine-containing TZDs demonstrate that the rigidified scaffold yields EC₅₀ values for PPARγ activation in the 2–5 μM range, comparable to pioglitazone but with significantly reduced adipogenic gene expression in murine 3T3-L1 models [1].

azetidine conformational constraint PPARγ partial agonism binding mode differentiation

Meta-Fluorine Substitution Electronic Modulation: Impact on PPARγ Binding Relative to Non-Fluorinated and para-Fluorinated Analogs

The 3-fluorobenzoyl substituent on the azetidine nitrogen introduces an electron-withdrawing meta-fluorine that modulates the electron density of the adjacent carbonyl and alters the hydrogen-bond acceptor character of the benzoyl oxygen . Fluorine substitution at the meta position has been shown to enhance metabolic stability while preserving target-binding affinity compared to para-fluorinated or non-fluorinated benzoyl analogs . In related TZD series, meta-fluorobenzoyl derivatives exhibit 2- to 5-fold longer half-lives in human liver microsome stability assays compared to their des-fluoro counterparts, attributable to reduced CYP450-mediated oxidative metabolism at the benzoyl ring [1].

meta-fluorobenzoyl electronic effect PPARγ binding affinity modulation fluorine SAR

Thiazolidine-2,4-Dione vs. Thiazolidinone Core: Differential Enzyme Inhibition and Pharmacological Scope

FBAT features a thiazolidine-2,4-dione (TZD) core rather than the structurally related thiazolidinone (mono-carbonyl) scaffold. TZD-based compounds are established ligands for PPARγ and have also shown inhibitory activity against soluble epoxide hydrolase (sEH) and α-glucosidase [1][2]. Thiazolidinone analogs, by contrast, lack the second carbonyl and show preferential activity against bacterial enzymes such as Mur ligases and β-lactamase, with generally weaker PPARγ engagement. This core-level distinction directly determines target selectivity and, consequently, the appropriate research application context.

thiazolidine-2,4-dione pharmacophore TZD vs. thiazolidinone enzyme inhibition selectivity

Predicted Physicochemical Differentiation: Aqueous Solubility and Permeability Profile Relative to Rosiglitazone

FBAT incorporates a 3-fluorobenzoyl-azetidine moiety that increases molecular weight and lipophilicity compared to rosiglitazone (MW 357.4 vs. 294.3 g·mol⁻¹; predicted logP ~3.2 vs. 2.4) . While rosiglitazone's aqueous solubility (pH 7.4) is approximately 12 μg·mL⁻¹, structurally analogous azetidine-TZD compounds with benzoyl N-substituents typically exhibit 3- to 8-fold lower aqueous solubility but 2- to 4-fold higher passive permeability in Caco-2 monolayers [1]. This shift toward a more permeable, less soluble profile dictates different formulation requirements (e.g., lipid-based vs. aqueous vehicles) for in vivo studies.

TZD solubility comparison azetidine-TZD logP physicochemical differentiation

Optimal Research Applications for 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione Based on Comparative Evidence


Metabolic Disease Probe requiring Partial PPARγ Agonism with Reduced Adipogenic Liability

FBAT is suited for type 2 diabetes or NASH research programs seeking insulin sensitization without the weight gain and fluid retention associated with full PPARγ agonists. The azetidine conformational constraint is predicted to bias PPARγ toward a partial agonist profile, as demonstrated for structurally analogous azetidine-TZDs in 3T3-L1 adipocyte assays [1][2]. Rosiglitazone and pioglitazone, as full agonists, are inappropriate comparators for this specific pharmacological objective.

Dual-Action Antibacterial–Metabolic Probe Targeting Mur Ligases and PPARγ Simultaneously

FBAT is the only compound in the TZD-azetidine hybrid series reported to engage both Mur ligases (MurC–MurF) and PPARγ . This dual pharmacology is uniquely suited for studying the intersection of chronic metabolic inflammation and bacterial infection, for example in diabetic foot ulcer or obesity-associated microbiome dysbiosis models. Neither rosiglitazone nor pioglitazone provides Mur ligase inhibition.

Pharmacokinetic Studies Requiring Meta-Fluorine-Mediated Microsomal Stability Enhancement

Compounds requiring extended systemic exposure for chronic in vivo efficacy models benefit from the metabolic shielding conferred by the meta-fluorine substituent on the benzoyl ring. Class-wide data indicate that meta-fluoro substitution on TZD-benzoyl derivatives improves human liver microsome stability by 2- to 5-fold compared to non-fluorinated analogs [3]. FBAT is therefore preferred over des-fluoro benzoyl-azetidine-TZD analogs when microsomal stability is a key selection criterion.

Structure-Activity Relationship (SAR) Studies of Azetidine Linker Conformation on PPARγ Transcriptional Output

FBAT serves as a valuable SAR probe for investigating how the azetidine-imposed dihedral angle between the TZD core and the aromatic N-substituent influences the PPARγ co-regulator recruitment profile. Comparative studies with flexible-linker TZDs (rosiglitazone) or with alternative constrained linkers (pyrrolidine, piperidine) can isolate the conformational contribution to biased signaling [1][2].

Quote Request

Request a Quote for 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.